molecular formula C₂₃H₁₈Cl₂O₄ B1144492 3-Chloro-1,4-dihydro-1,4-dioxo-2-naphthalenecarboxylic Acid 4-(4-Chlorophenyl)cyclohexyl Ester CAS No. 215672-88-1

3-Chloro-1,4-dihydro-1,4-dioxo-2-naphthalenecarboxylic Acid 4-(4-Chlorophenyl)cyclohexyl Ester

Cat. No.: B1144492
CAS No.: 215672-88-1
M. Wt: 429.29
InChI Key:
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Description

3-Chloro-1,4-dihydro-1,4-dioxo-2-naphthalenecarboxylic Acid 4-(4-Chlorophenyl)cyclohexyl Ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene core substituted with chloro and ester groups, making it a valuable subject for chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1,4-dihydro-1,4-dioxo-2-naphthalenecarboxylic Acid 4-(4-Chlorophenyl)cyclohexyl Ester typically involves multi-step organic reactions. One common method includes the esterification of 3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenecarboxylic acid with 4-(4-chlorophenyl)cyclohexanol under acidic conditions. The reaction is often catalyzed by strong acids such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,4-dihydro-1,4-dioxo-2-naphthalenecarboxylic Acid 4-(4-Chlorophenyl)cyclohexyl Ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, altering the compound’s properties and reactivity.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its versatility in chemical synthesis.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinone derivatives, alcohols, and substituted naphthalene compounds, each with distinct chemical and physical properties .

Scientific Research Applications

3-Chloro-1,4-dihydro-1,4-dioxo-2-naphthalenecarboxylic Acid 4-(4-Chlorophenyl)cyclohexyl Ester has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Chloro-1,4-dihydro-1,4-dioxo-2-naphthalenecarboxylic Acid 4-(4-Chlorophenyl)cyclohexyl Ester exerts its effects involves interactions with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, disrupting metabolic processes in microorganisms or cancer cells. Its ability to form reactive intermediates also plays a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: Shares the naphthalene core and undergoes similar oxidation and reduction reactions.

    4-Chlorophenylcyclohexanol: Contains the 4-chlorophenyl group and is used in similar synthetic applications.

Uniqueness

What sets 3-Chloro-1,4-dihydro-1,4-dioxo-2-naphthalenecarboxylic Acid 4-(4-Chlorophenyl)cyclohexyl Ester apart is its combined structural features, which confer unique reactivity and potential biological activities. Its dual functional groups (chloro and ester) make it a versatile compound in both synthetic and applied chemistry .

Properties

CAS No.

215672-88-1

Molecular Formula

C₂₃H₁₈Cl₂O₄

Molecular Weight

429.29

Origin of Product

United States

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